
2-Chloro-4-nitrobenzonitrile
Overview
Description
2-Chloro-4-nitrobenzonitrile (CAS 28163-00-0) is an aromatic nitrile with the molecular formula C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol . It features a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 4, and a nitrile (-CN) group at position 1. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . Its electron-withdrawing substituents (Cl and NO₂) enhance reactivity in reactions such as nucleophilic aromatic substitution or cross-coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide . Another method includes the reaction of 2-chloro-4-nitrobenzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically poured into a cooled solvent such as toluene or benzene, stirred at room temperature, and then filtered to remove insoluble inorganic compounds .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the ortho position to the nitrile group undergoes substitution with nucleophiles under mild conditions .
Mechanism :
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Nucleophilic Attack : The electron-withdrawing nitro group activates the ortho-chlorine for substitution .
-
Reagent-Specific Reactions :
Industrial Relevance :
This reaction is critical in synthesizing pharmaceutical intermediates, such as diuretics .
Reduction of the Nitro Group
The nitro group is reduced to an amino group using hydrogen gas (H₂) with palladium catalysts or tin(II) chloride.
Reaction Pathway :
-
Catalytic Hydrogenation :
-
Chemical Reduction :
Product :
2-Chloro-4-aminobenzonitrile, a precursor for agrochemicals.
4.1. Cyanide Conversion
The nitrile group can be converted to carboxylic acids or amides via hydrolysis .
Acid Hydrolysis :
4.2. Nitro Group Displacement
Nitro displacement by aryl diazonium salts forms azo compounds .
Reaction :
Biological and Industrial Significance
2-Chloro-4-nitrobenzonitrile is a key intermediate in:
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:
- Antimalarial Agents : It has been reported that derivatives of this compound exhibit antimalarial activity, making it a valuable precursor in the development of new treatments for malaria .
- Antiviral and Anticancer Research : The compound is being studied for its potential as an active pharmaceutical ingredient against immunodeficiency diseases and certain cancers. Research indicates that its derivatives may possess antiviral properties .
Environmental Applications
Recent studies have explored the degradation characteristics of related compounds, such as 2-chloro-4-nitrophenol, in microbial electrolysis cells. These studies highlight the potential for using similar nitrobenzonitriles in wastewater treatment processes, where they can be reduced and assimilated by anaerobic microorganisms .
Toxicology and Safety Considerations
While this compound has beneficial applications, it also poses health risks:
- Irritation Risks : The compound is known to cause irritation to the eyes, skin, and respiratory system upon exposure. It may also lead to gastrointestinal distress if ingested .
- Cyanide Release : Metabolism may yield cyanide, which is hazardous and can impair cellular respiration . Therefore, handling this compound requires strict safety protocols to mitigate exposure risks.
Case Studies
- Antimalarial Development : A study demonstrated that specific derivatives of this compound exhibited significant activity against malaria parasites in vitro. These findings suggest that further development could lead to effective new antimalarial drugs .
- Microbial Degradation Research : In experiments utilizing microbial electrolysis cells, researchers successfully degraded nitrophenolic compounds similar to this compound, showcasing its potential for bioremediation applications .
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3)
- Molecular Formula : C₇H₃ClN₂O₂ (identical to 2-chloro-4-nitrobenzonitrile).
- Substituents : Chlorine at position 4, nitro at position 2.
- Impact: The positional swap of Cl and NO₂ alters electronic effects.
5-Chloro-2-nitrobenzonitrile (CAS 126147-86-2)
- Substituents : Chlorine at position 5, nitro at position 2.
- Impact : The nitro group at position 2 and chlorine at position 5 create distinct electronic and steric environments, which may influence regioselectivity in further substitutions .
2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6)
- Substituents : Chlorine at position 2, nitro at position 5.
- Impact : Similar to the original compound but with the nitro group shifted to position 5. This configuration may reduce resonance stabilization of intermediates in substitution reactions .
Substituted Analogues
2-Chloro-4-fluorobenzonitrile
- Molecular Formula : C₇H₄ClFN.
- Substituents : Fluorine replaces the nitro group at position 4.
- Impact : Fluorine’s weaker electron-withdrawing effect compared to nitro reduces the compound’s electrophilicity, making it less reactive in aromatic substitution reactions .
2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1)
- Molecular Formula: C₇H₄ClNO.
- Substituents : Hydroxyl (-OH) replaces the nitro group.
- Melting Point : 160°C (decomposition).
- Impact : The hydroxyl group introduces hydrogen bonding, increasing polarity and solubility in polar solvents. This derivative is more suited for applications requiring hydrophilic interactions .
2-Chloro-4-methoxybenzonitrile (CAS 127666-99-3)
- Molecular Formula: C₈H₆ClNO.
- Substituents : Methoxy (-OCH₃) replaces the nitro group.
- Impact : The methoxy group is electron-donating via resonance, which decreases electrophilicity at the ring. This compound may exhibit enhanced solubility in organic solvents compared to nitro derivatives .
Functional Group Variants
2-Chloro-4-nitrobenzamide (CAS 3011-89-0)
- Molecular Formula : C₇H₅ClN₂O₃.
- Substituents : Amide (-CONH₂) replaces the nitrile.
- Impact : The amide group introduces hydrogen-bonding capacity, altering solubility and reactivity. This derivative is more likely to participate in condensation or peptide coupling reactions .
2-Chloro-4-nitrobenzoic Acid (CAS 99-60-5)
- Molecular Formula: C₇H₄ClNO₄.
- Substituents : Carboxylic acid (-COOH) replaces the nitrile.
- Impact : The acidic proton enables salt formation, enhancing water solubility. This compound is often used in metal coordination or as a building block for esters .
Comparative Data Table
Biological Activity
2-Chloro-4-nitrobenzonitrile (2C4N) is a compound that has garnered attention due to its biological activities and potential applications in various fields, particularly in pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of 2C4N, including its metabolic pathways, toxicity, and applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 199.57 g/mol
The compound features a chloro group, a nitro group, and a nitrile functional group attached to a benzene ring, which contributes to its reactivity and biological properties.
Metabolic Pathways
Recent studies have highlighted the metabolism of 2C4N by microorganisms, particularly focusing on its biodegradation. One significant study reported the degradation of 2C4N by Rhodococcus sp. strain MB-P1 under aerobic conditions. The strain utilizes 2C4N as its sole carbon, nitrogen, and energy source, leading to the formation of various metabolites:
- Initial Metabolite : 4-amino-3-chlorophenol (4A3CP)
- Subsequent Metabolite : 6-chlorohydroxyquinol (6CHQ)
The degradation pathway involves several enzymatic reactions, including the action of flavin-dependent monooxygenases and dioxygenases that facilitate the removal of nitro groups and further transformation into less harmful substances .
Toxicity and Environmental Impact
The toxicity of 2C4N has been evaluated in various studies. It has been shown to exhibit mutagenic properties, which raises concerns regarding its use in consumer products such as hair dyes. Regulatory assessments have focused on its potential genetic toxicity and environmental persistence .
Table 1: Toxicological Data Summary
Study Reference | Endpoint | Result |
---|---|---|
Mutagenicity | Positive in Ames test | |
Genetic Toxicity | Induced chromosomal aberrations | |
Environmental Persistence | Biodegradable by specific bacterial strains |
Applications in Pharmaceuticals
2C4N serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of compounds that have diuretic properties . The compound's ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules.
Case Studies
- Biodegradation Study : A study conducted by Khan et al. (2013) demonstrated the effective biodegradation of 2C4N by Rhodococcus sp., providing insights into microbial pathways for environmental detoxification .
- Toxicological Assessment : Research evaluating the mutagenicity of hair dye components highlighted 2C4N's potential risks, prompting discussions on regulatory standards for cosmetic ingredients .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 2-Chloro-4-nitrobenzonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves nitration and halogenation steps. Key methods include:
- Chlorination with Thionyl Chloride (SOCl₂): Using SOCl₂ in solvents like benzene or dichloromethane under reflux (4–12 hours) achieves moderate to high yields. Temperature control (0–50°C) is critical to minimize byproducts like sulfonic acid derivatives .
- Alternative Chlorinating Agents: Oxalyl chloride (COCl)₂ with catalytic dimethylformamide (DMF) in dichloromethane at 50°C produces fewer side reactions compared to SOCl₂, yielding purer products .
Table 1: Comparison of Synthetic Methods
Key Takeaway: Optimize solvent polarity and reaction time to balance yield and purity. Monitor reaction progress via TLC or in-situ IR for nitro group formation.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Mass Spectrometry (MS):
Best Practice: Combine NMR and IR to resolve ambiguities in substitution patterns. Use high-resolution MS for exact mass validation.
Q. Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection: Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with exact exchange terms improve accuracy for nitro and cyano groups. Basis sets such as 6-311G(d,p) capture polarization effects .
- Key Calculations:
- Thermochemical Accuracy: Validate computed atomization energies against experimental data (average error <3 kcal/mol) using gradient-corrected functionals .
Application Example: DFT predicts regioselectivity in Suzuki couplings, guiding synthetic routes for derivatives .
Q. Advanced: What strategies can resolve contradictions in reaction outcomes when using different chlorinating agents for synthesizing nitrobenzonitrile derivatives?
Methodological Answer:
Contradictions often arise from competing reaction pathways:
- Mechanistic Analysis:
- Byproduct Identification:
- Kinetic Control:
Case Study: Switching from SOCl₂ to (COCl)₂ increased yield from 65% to 82% in a scaled-up synthesis of this compound .
Q. Advanced: How do solvation effects and molecular interactions impact the chemical reactivity and stability of this compound in various solvents?
Methodological Answer:
- Solvent Polarity:
- Hydrogen Bonding:
- Stability Studies:
Experimental Design: Conduct UV-Vis stability assays in varying solvents to correlate degradation rates with solvent parameters (e.g., Kamlet-Taft) .
Properties
IUPAC Name |
2-chloro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGQFRQZYVQQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182428 | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-00-0 | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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